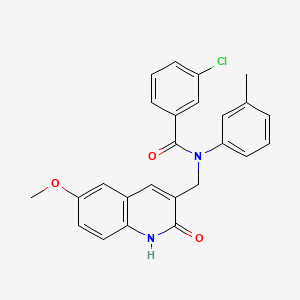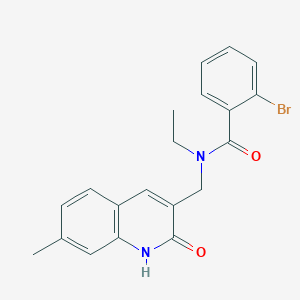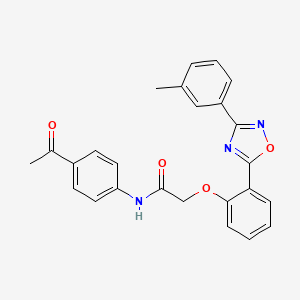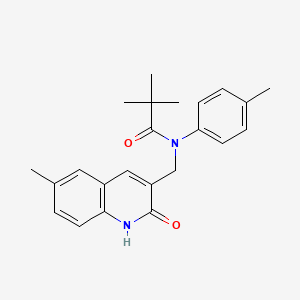
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been found to exhibit low toxicity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is its potent anti-inflammatory and anti-cancer properties. It has been found to be effective at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Another area of focus is the optimization of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide for use in clinical trials. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide. Finally, there is a need for more studies to evaluate the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide in animal models and human clinical trials.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is a promising chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of NF-κB and the induction of apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has low toxicity and has been found to be effective at low concentrations. However, further research is needed to optimize its use in experimental settings and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylpivaloyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide with good reproducibility.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-19(10-7-15)25(22(27)23(3,4)5)14-18-13-17-12-16(2)8-11-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPVKPDCKEUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
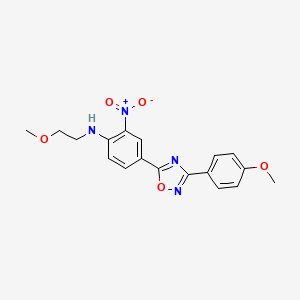
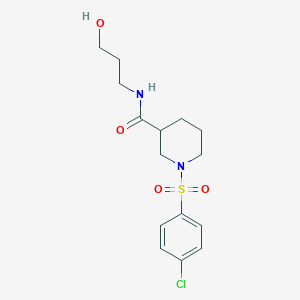
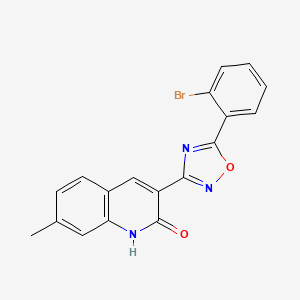
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

